molecular formula C8H3Cl2FN2 B11887804 4,8-Dichloro-5-fluoroquinazoline

4,8-Dichloro-5-fluoroquinazoline

Cat. No.: B11887804
M. Wt: 217.02 g/mol
InChI Key: AKODEEOGUCCTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dichloro-5-fluoroquinazoline is an organic compound with the molecular formula C8H3Cl2FN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinazoline ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4,8-Dichloro-5-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination and fluorination of quinazoline derivatives under controlled conditions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,8-Dichloro-5-fluoroquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinazolines and quinazoline derivatives.

Comparison with Similar Compounds

4,8-Dichloro-5-fluoroquinazoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H3Cl2FN2

Molecular Weight

217.02 g/mol

IUPAC Name

4,8-dichloro-5-fluoroquinazoline

InChI

InChI=1S/C8H3Cl2FN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H

InChI Key

AKODEEOGUCCTKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Cl

Origin of Product

United States

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